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Compound of Interest

Compound Name: LV-320

Cat. No.: B2760881 Get Quote

This technical guide provides an in-depth analysis of the preliminary efficacy of Valsartan,

focusing on the 320 mg dosage. It is intended for researchers, scientists, and drug

development professionals, offering a comprehensive summary of quantitative data, detailed

experimental protocols, and visualizations of key signaling pathways.

Quantitative Efficacy Data
The efficacy of Valsartan, particularly at a 320 mg dose, has been evaluated in various clinical

contexts, primarily for the treatment of hypertension, heart failure, and post-myocardial

infarction.
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Indication Efficacy Metric Result Citation

Hypertension
Antihypertensive

Effect

Substantially present

within 2 weeks, with

maximal effects

attained within 4

weeks.

[1]

Dose Titration

The dose can be

increased to a

maximum of 320 mg

for patients with

inadequately

controlled blood

pressure.

[1]

Combination Therapy

Addition of a diuretic

like

hydrochlorothiazide

can further decrease

blood pressure.

[1]

Left Ventricular Failure

(Post-Myocardial

Infarction)

Maximum

Recommended Dose

The dose may be

adjusted up to a

maximum of 320 mg

per day.

[2]

Heart Failure General Use
Valsartan is used to

treat heart failure.
[2]

Experimental

Hypertension (Swine

Model)

Myocardial Effects

Valsartan (320

mg/day) alleviated left

ventricular

hypertrophy, and

modulated myocardial

autophagy and

mitochondrial

turnover.

[3]
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Experimental Protocols
Clinical Trial Protocol for Hypertension:

A common study design for evaluating the efficacy of antihypertensive agents like Valsartan

involves a multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult patients with a diagnosis of essential hypertension.

Dosage and Administration: The recommended starting dose of Valsartan is 80 mg once

daily.[1] If blood pressure is not adequately controlled, the dose can be increased to 160 mg

and to a maximum of 320 mg.[1]

Study Duration: The antihypertensive effect is substantially present within 2 weeks, and

maximal effects are attained within 4 weeks.[1]

Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in

mean sitting diastolic and systolic blood pressure.

Secondary Endpoints: Secondary endpoints may include the proportion of patients achieving

a target blood pressure and the incidence of adverse events.

Preclinical Protocol in a Swine Model of Renovascular Hypertension:

This study aimed to investigate the effects of Valsartan on myocardial autophagy and

mitochondrial turnover.

Animal Model: Domestic pigs were used to create a model of unilateral renovascular

hypertension.

Treatment Groups: Animals were randomized to a control group, a renovascular

hypertension group, and a renovascular hypertension group treated with Valsartan (320

mg/day).[3]

Duration of Treatment: Treatment was administered for 4 weeks following 6 weeks of

renovascular hypertension.[3]
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Assessments: Left ventricular remodeling and function were assessed using multi-detector

computer tomography. Myocardial oxygenation and microcirculation were evaluated by

blood-oxygen-level-dependent magnetic resonance imaging and microcomputer tomography.

[3] Myocardial autophagy, markers for mitochondrial degradation and biogenesis, and

mitochondrial respiratory-chain proteins were examined ex vivo.[3]

Signaling Pathways and Mechanism of Action
Valsartan is a potent and specific angiotensin II receptor antagonist.[1] It acts selectively on the

AT1 receptor subtype, which is responsible for the known actions of angiotensin II.[1]

Caption: Mechanism of action of Valsartan in the Renin-Angiotensin-Aldosterone System.

The blockade of the AT1 receptor by Valsartan leads to a series of downstream effects that

contribute to its therapeutic efficacy.
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Caption: Experimental workflow for the preclinical study of Valsartan in a swine model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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